molecular formula C22H17ClN6O3 B11271855 N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B11271855
M. Wt: 448.9 g/mol
InChI Key: DAVSPDUSAZEJTQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a pentazatricyclic core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl and methoxyphenyl precursors, followed by the construction of the pentazatricyclic core through cyclization reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and cyclization catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds.

Scientific Research Applications

N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic reactions.

    Biology: Researchers may study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways or receptors.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specialized properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing the function of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide include other pentazatricyclic compounds and derivatives of chlorophenyl and methoxyphenyl groups. Examples include:

  • N-(2-chlorophenyl)-2-[11-(4-hydroxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
  • N-(2-bromophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Uniqueness

The uniqueness of N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide lies in its specific combination of functional groups and its pentazatricyclic core

Properties

Molecular Formula

C22H17ClN6O3

Molecular Weight

448.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C22H17ClN6O3/c1-32-15-8-6-14(7-9-15)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30)

InChI Key

DAVSPDUSAZEJTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C3=C2

Origin of Product

United States

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